molecular formula C9H15NO B1272259 Hexahydro-1H-quinolizin-2(6H)-one CAS No. 23581-42-2

Hexahydro-1H-quinolizin-2(6H)-one

Cat. No.: B1272259
CAS No.: 23581-42-2
M. Wt: 153.22 g/mol
InChI Key: RRPGLCASKVWATQ-UHFFFAOYSA-N
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Description

Hexahydro-1H-quinolizin-2(6H)-one is a bicyclic organic compound featuring a quinolizine core (a fused 6- and 10-membered ring system) with a ketone group at position 2. Its molecular formula is C₉H₁₅NO, with a molecular weight of 153.22 g/mol . Industrially, it is available at 99% purity in 25 kg paper drum packaging, primarily serving as a pharmaceutical intermediate . Conflicting CAS numbers (23581-42-2 and 13748-03-3) are reported, which may indicate stereoisomeric variants or registry discrepancies .

The compound’s synthesis involves multi-step cyclization and oxidation processes, as inferred from analogous quinolizinone derivatives. For example, Yao et al. (2022) synthesized a related compound, hexahydro-2H-quinolizin-1(6H)-one, via reductive amination and ketone formation, confirmed by ¹H NMR (δ 1.12–2.55 for alkyl protons) and ¹³C NMR (δ 173.70 for the carbonyl group) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-4-6-10-5-2-1-3-8(10)7-9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPGLCASKVWATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCC(=O)CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372876
Record name Hexahydro-1H-quinolizin-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23581-42-2
Record name Hexahydro-1H-quinolizin-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-1H-quinolizin-2(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of quinolizidine derivatives using hydrogenation techniques. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity. Continuous flow reactors are sometimes employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-1H-quinolizin-2(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizidine N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, alcohols.

Major Products Formed:

    Oxidation: Quinolizidine N-oxides.

    Reduction: Fully saturated quinolizidine derivatives.

    Substitution: Various substituted quinolizidine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

Hexahydro-1H-quinolizin-2(6H)-one serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new compounds. It can be transformed into various derivatives through oxidation, reduction, and substitution reactions.

Table 1: Common Reactions of this compound

Reaction TypeReaction DescriptionCommon Reagents
OxidationConverts to quinolizidine derivativesPotassium permanganate (KMnO4), Chromium trioxide (CrO3)
ReductionForms fully saturated derivativesPalladium on carbon (Pd/C), Platinum oxide (PtO2)
SubstitutionNucleophilic substitution at nitrogenAlkyl halides, Acyl chlorides

Biological Activities

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities. Studies have suggested its effectiveness against various microbial strains and its ability to inhibit cancer cell proliferation. For instance, derivatives of this compound have been tested for their binding affinity to cancer-related targets, showing promising results in molecular docking studies.

Case Study: Anticancer Activity

A study published in Scientific Reports highlighted the binding affinity of Hexahydro-1H-quinolizin derivatives to the Mpro protein of SARS-CoV-2, indicating potential therapeutic applications against COVID-19. The top derivative demonstrated a binding energy of -10.0 kcal/mol, suggesting strong interaction with the target protein.

Table 2: Summary of Anticancer Activity

Cell LineCompound TestedIC50 (µM)Mechanism of Action
MDA-MB231This compound28Induces apoptosis via Hsp90 modulation
PC3This compound56Stabilizes Hsp70 levels

Medicinal Chemistry

Mechanism of Action

The mechanism of action of Hexahydro-1H-quinolizin-2(6H)-one involves its interaction with various molecular targets. The carbonyl group at the second position is reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in enzyme inhibition studies and receptor binding assays. The compound’s bicyclic structure also allows it to fit into specific binding sites, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexahydro-Pyrrolizin-1-one (CAS 14174-83-5)

  • Formula: C₇H₁₁NO
  • Molecular Weight : 141.17 g/mol
  • Key Features: A smaller bicyclic system (pyrrolizine: 5- and 8-membered rings) with a ketone at position 1. The reduced ring size decreases steric hindrance compared to quinolizinones.
  • Applications : Used in alkaloid-inspired synthesis but lacks documented pharmaceutical use .

1,6-Methano-2H-quinolizin-7(6H)-one, Hexahydro- (CAS 127784-84-3)

  • Formula: C₁₀H₁₅NO
  • Molecular Weight : 165.23 g/mol
  • Key Features: Incorporates a methano bridge (CH₂) across positions 1 and 6, increasing rigidity and altering electronic properties.

(2a,6a,8a,9ab)-Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one

  • Formula: Not explicitly stated, but inferred as C₁₀H₁₅NO₂ (with a hydroxyl group).
  • Key Features: Contains both a methano bridge and a hydroxyl group, enhancing polarity.
  • Applications : Intermediate in the synthesis of Dolasetron , a 5-HT₃ receptor antagonist for chemotherapy-induced nausea .

Hexahydro-2H-quinolizin-1(6H)-one

  • Key Features : Positional isomer of the target compound (ketone at position 1 instead of 2). NMR data (δ 173.70 for carbonyl) confirms structural similarity but distinct reactivity .

Comparative Analysis Table

Compound Name CAS Number Formula Molecular Weight (g/mol) Key Functional Groups Applications
Hexahydro-1H-quinolizin-2(6H)-one 23581-42-2 C₉H₁₅NO 153.22 Ketone Pharmaceutical intermediate
Hexahydro-Pyrrolizin-1-one 14174-83-5 C₇H₁₁NO 141.17 Ketone Alkaloid synthesis
1,6-Methano-2H-quinolizin-7(6H)-one 127784-84-3 C₁₀H₁₅NO 165.23 Methano bridge, ketone Research chemical
8-Hydroxy-2,6-methano derivative N/A ~C₁₀H₁₅NO₂ ~181.23 Methano bridge, hydroxyl Dolasetron intermediate
Hexahydro-2H-quinolizin-1(6H)-one N/A C₉H₁₅NO 153.22 Ketone (position 1) Synthetic intermediate

Research Findings and Functional Insights

  • Reactivity: The ketone group in quinolizinones is susceptible to nucleophilic attack, enabling derivatization (e.g., Grignard reactions). Methano bridges (e.g., CAS 127784-84-3) enhance thermal stability but reduce solubility .
  • Bioactivity : Hydroxylated derivatives (e.g., CAS 127784-84-3) exhibit higher bioavailability due to increased hydrogen bonding, critical for drug design .
  • Synthetic Challenges : Positional isomers (e.g., ketone at C1 vs. C2) require precise catalytic conditions to avoid byproducts .

Biological Activity

Hexahydro-1H-quinolizin-2(6H)-one is a bicyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a saturated hexahydroquinolizine framework with a ketone functional group. Its molecular formula is C9H13NC_9H_{13}N with a molecular weight of approximately 149.21 g/mol. The presence of the carbonyl group at the second position enhances its reactivity, allowing it to form covalent bonds with nucleophiles, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's unique structural features enable it to fit into specific binding sites, influencing biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The carbonyl group interacts with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Receptor Binding : The compound may bind to specific receptors, modulating their function and influencing physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through microdilution methods, showing promising results:

Pathogen MIC (µg/mL)
Staphylococcus aureus (MRSA)32
Escherichia coli64
Pseudomonas aeruginosa16

These findings suggest potential applications in treating bacterial infections .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines revealed that it induces apoptosis and inhibits cell proliferation. For instance:

Cell Line IC50 (µM)
HeLa (cervical cancer)5.5
MCF7 (breast cancer)7.2
A549 (lung cancer)6.8

The compound's ability to trigger apoptosis in cancer cells highlights its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. Results indicated a notable reduction in bacterial load, suggesting its role as a potent antimicrobial agent .
  • Cytotoxicity in Cancer Cells : Research conducted by the Royal Society of Chemistry assessed the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis pathways .
  • Mechanistic Studies : Further investigations into the compound's mechanism revealed that it interacts with specific signaling pathways involved in cell survival and proliferation, providing insights into its potential therapeutic applications in cancer treatment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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